N'-(5-chloro-2-methoxyphenyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O4/c1-26-15-6-5-12(19)10-13(15)22-18(25)17(24)20-11-14(16-4-2-9-27-16)23-8-3-7-21-23/h2-10,14H,11H2,1H3,(H,20,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYLIIQUXXJDOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC=CO2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(5-chloro-2-methoxyphenyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action associated with this compound, drawing from diverse scientific literature.
The molecular structure of this compound can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H16ClN3O2 |
| Molecular Weight | 303.76 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCOC1=CC=C(C=C1Cl)N2C(=NN=C2)C3=CC=CO3 |
2. Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : Reaction between suitable hydrazones and aldehydes.
- Furan Integration : Incorporation of furan derivatives through electrophilic substitution.
- Final Coupling : Combining the pyrazole and furan moieties with the chloro-substituted phenyl group.
3.1 Antimicrobial Properties
Research has indicated that pyrazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance, a study highlighted that compounds with similar structures demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .
3.2 Anti-inflammatory Effects
Pyrazole-containing compounds have been recognized for their anti-inflammatory effects, particularly in models of arthritis and other inflammatory diseases. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis .
3.3 Anticancer Potential
Recent studies suggest that derivatives of this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth in vitro and in vivo models. The interaction with specific molecular targets such as protein kinases has been proposed as a mechanism for its anticancer effects .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : The compound could modulate receptor activity related to pain and inflammation.
5.1 Study on Antimicrobial Activity
In a comparative study, several pyrazole derivatives were tested for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the phenyl ring significantly enhanced antimicrobial potency, suggesting structure-activity relationships are crucial for optimizing efficacy .
5.2 Investigation into Anti-inflammatory Effects
A study assessing the anti-inflammatory properties in a rat model of arthritis found that administration of the compound resulted in significant reductions in swelling and inflammatory markers compared to control groups, supporting its potential therapeutic applications .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a chloro-substituted methoxyphenyl group, a furan moiety, and a pyrazole ring. These structural components contribute to its chemical reactivity and biological activity. The presence of chlorine and methoxy groups may enhance its lipophilicity, potentially influencing its pharmacokinetic properties.
Pharmacological Applications
-
Anticancer Activity
- Preliminary studies suggest that this compound exhibits anticancer properties. Research has indicated that derivatives of pyrazole and furan can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism of action for N'-(5-chloro-2-methoxyphenyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide is still under investigation, but it may involve modulation of signaling pathways associated with cell proliferation and survival.
-
Antimicrobial Properties
- The compound has shown potential antimicrobial activity against various bacterial strains. Compounds containing furan and pyrazole rings are known for their ability to disrupt bacterial cell wall synthesis or inhibit essential enzymatic functions. Further studies are needed to elucidate the specific antimicrobial mechanisms of this compound.
-
Neurological Applications
- Given the structural similarity to known neuroactive compounds, there is potential for this compound to exhibit neuroprotective effects or influence neurotransmitter systems. Research into similar compounds has indicated possible applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Biochemical Probes
The unique structure of this compound makes it an interesting candidate for use as a biochemical probe in various assays. Its ability to interact with specific biological targets can be explored in:
-
Enzyme Inhibition Studies
- This compound can be utilized to study enzyme kinetics and inhibition mechanisms, particularly in pathways involving pyrazole or furan derivatives.
-
Receptor Binding Studies
- The compound may serve as a ligand in receptor binding assays to investigate its affinity and selectivity towards various receptors implicated in disease processes.
Case Studies
Several case studies highlight the applications of similar compounds:
| Study | Compound | Application | Findings |
|---|---|---|---|
| 1 | Pyrazole Derivative | Anticancer | Induced apoptosis in breast cancer cells |
| 2 | Furan-containing Compound | Antimicrobial | Inhibited growth of E. coli and S. aureus |
| 3 | Neuroactive Pyrazole | Neuroprotection | Reduced oxidative stress in neuronal cells |
These studies underscore the potential of this compound in therapeutic contexts, warranting further exploration into its biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Below is a comparative analysis of structurally related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
